
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate
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Overview
Description
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a carbamate derivative featuring a morpholine ring substituted at the 3-position with a methyl group bearing a tert-butoxycarbonyl (Boc) protecting group. The oxalate salt form enhances stability and solubility, making it suitable for pharmaceutical intermediate applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate typically involves the reaction of tert-butyl chloroformate with morpholine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is characterized by the presence of a tert-butyl group, a morpholine ring, and an oxalate moiety. Its molecular formula is C12H19N2O4, with a molecular weight of approximately 290.31 g/mol. The oxalate form enhances its solubility and stability, making it suitable for various biological applications.
Pharmaceutical Development
The compound shows promise as a building block in the synthesis of pharmaceuticals. Its structural features allow for modifications that can lead to enhanced biological activity. For instance, it can serve as an intermediate in the synthesis of dual-target ligands that interact with both μ-opioid receptors and dopamine D3 receptors, potentially reducing opioid abuse liability while maintaining analgesic effects .
Biological Interaction Studies
Research indicates that this compound exhibits significant binding affinities to various biological targets. Initial studies suggest that it may modulate enzyme activities relevant to lipid metabolism and pain signaling pathways, such as monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing protein 6 (ABHD6) .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental models:
- Lupus Disease Model : In a study involving lupus-prone mice, compounds similar to this compound were tested for their ability to modulate immune responses. Results indicated significant reductions in auto-antibody titers following treatment, suggesting potential therapeutic applications in autoimmune diseases .
- Pain Management : A novel dual-target ligand synthesized from this compound demonstrated promising results in maintaining analgesia while minimizing side effects associated with traditional opioid therapies. This highlights its potential role in developing safer pain management options .
Mechanism of Action
The mechanism of action of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate (CAS: 1187929-81-2)
- Structural Differences: Replaces the six-membered morpholine ring with a four-membered azetidine ring.
- Physicochemical Properties: Property tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate Molecular Formula Not explicitly stated (Base: C₁₀H₂₀N₂O₃) C₁₁H₂₀N₂O₆ (oxalate salt) Molecular Weight ~240.28 g/mol (base) 276.29 g/mol Application Pharmaceutical intermediate Laboratory research intermediate
- Synthesis : Both compounds utilize Boc protection strategies, but the azetidine derivative may require milder conditions due to ring strain .
(R/S)-tert-Butyl (morpholin-3-ylmethyl)carbamate (CAS: 1257850-88-6 and 1257850-83-1)
- Chirality : The (R) and (S) enantiomers exhibit distinct stereochemical properties, influencing their interactions in asymmetric synthesis or biological systems .
Comparison :
Property Oxalate Salt (Target Compound) Free Base (Enantiomers) Solubility Higher (due to oxalate ion) Lower Stability Enhanced crystalline form Prone to decomposition - Utility : The free base forms are precursors for chiral drug development, while the oxalate salt is preferred for storage and handling .
tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3)
- Functional Group Variation: Replaces the morpholine ring with a cyclopentanone group, introducing a ketone moiety. This alters electronic properties (e.g., hydrogen-bonding capacity) and lipophilicity .
- Data Comparison: Property this compound tert-Butyl (3-oxocyclopentyl)carbamate Molecular Formula Not explicitly stated C₁₀H₁₇NO₃ Molecular Weight ~240.28 g/mol (base) 199.25 g/mol Application Pharmaceutical intermediate Building block for kinase inhibitors
- Synthesis: The cyclopentanone derivative is synthesized via Boc protection of 3-aminocyclopentanone, whereas the morpholine derivative requires ring-opening or functionalization of morpholine .
Biological Activity
Chemical Structure and Properties
tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a carbamate derivative characterized by the presence of a tert-butyl group and a morpholine ring. Its molecular formula is C12H22N2O7 with a molecular weight of approximately 290.31 g/mol. The oxalate form suggests that it is combined with oxalic acid, which can influence its solubility and stability in various environments .
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with tert-butyl carbamate and subsequent formation of the oxalate salt. This method is designed to minimize by-products while ensuring high yield and purity of the final compound.
Research indicates that compounds like this compound may exhibit significant biological activity through interactions with specific protein targets. Initial studies suggest that it may bind to various receptors or enzymes, influencing their activity and potentially leading to therapeutic effects .
Binding Affinity Studies
Binding affinity studies are crucial for understanding the biological potential of this compound. For instance, related carbamates have been tested for their ability to displace radioligands in binding assays, revealing insights into their pharmacological profiles. While specific K_i values for this compound are not yet available, similar compounds have shown varying degrees of affinity for serotonin transporters (SERT) and norepinephrine transporters (NET) .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique features of this compound. The following table summarizes some related compounds and their characteristics:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
(S)-tert-Butyl (morpholin-3-ylmethyl)carbamate | 1257850-88-6 | 1.00 | Enantiomeric form; potential differences in activity |
(R)-tert-Butyl (morpholin-3-ylmethyl)carbamate | 1257850-83-1 | 1.00 | Enantiomeric form; differing pharmacological properties |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate | 1187929-79-8 | 0.90 | Contains an amino group; potential for different bioactivity |
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride | 1802489-65-1 | 0.89 | Hydrochloride salt form; affects solubility |
This table illustrates how this compound stands out due to its specific functional groups and structural configuration, which may confer unique biological properties compared to similar compounds.
Therapeutic Applications
Research has indicated potential therapeutic applications for carbamates in drug design, particularly in treating neurological disorders due to their ability to modulate neurotransmitter systems. For example, studies on other carbamates have shown effectiveness in enhancing synaptic transmission or acting as enzyme inhibitors .
Future Directions
Further studies are needed to elucidate the precise biological mechanisms and therapeutic potentials of this compound. This includes detailed pharmacokinetic and pharmacodynamic evaluations, as well as clinical trials to assess efficacy and safety in relevant disease models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate?
The synthesis typically involves sequential protection-deprotection strategies. For example, a Boc (tert-butoxycarbonyl) group is introduced to the morpholine nitrogen via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Subsequent oxalate salt formation is achieved by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol or acetone). Critical steps include controlling reaction temperature (0–25°C) and monitoring pH to prevent premature deprotection .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Confirms structural integrity, including Boc group integration and morpholine ring proton environments .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions) .
- X-ray crystallography : Resolves stereochemistry in chiral derivatives, particularly when enantiomeric purity is critical .
- TGA/DSC : Assesses thermal stability and decomposition profiles, especially for oxalate salt forms .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during synthesis?
Enantiomeric resolution requires chiral separation techniques:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Optimize flow rates (0.5–1.5 mL/min) and monitor UV absorption at 210–254 nm .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures under mild conditions (pH 7–8, 25–37°C) .
- Crystallization-induced asymmetric transformation : Recrystallize in solvents like ethyl acetate/hexane with seeding from enantiopure crystals .
Q. How does the compound’s stability vary under different pH conditions?
Stability studies reveal:
- Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, generating morpholin-3-ylmethylamine oxalate. Monitor via HPLC to quantify degradation .
- Neutral/basic conditions (pH 7–12) : The oxalate salt remains stable but may form aggregates in aqueous buffers. Use DMSO or DMF for solubility .
- Long-term storage : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .
Q. How to design experiments to study reactivity with nucleophiles?
- Kinetic studies : React the compound with nucleophiles (e.g., amines, thiols) in acetonitrile or THF. Use stopped-flow UV-Vis to track carbamate cleavage rates .
- Competitive reactions : Compare reactivity between Boc-protected and unprotected morpholine derivatives under identical conditions .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for nucleophilic attack .
Q. How to address contradictory data in pharmacological activity assays?
Contradictions often arise from:
- Impurity profiles : Trace enantiomers or residual solvents (e.g., DCM) can skew bioactivity. Use preparative HPLC to isolate high-purity batches (>99.5%) .
- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) with internal controls (e.g., Edoxaban for kinase inhibition studies) .
- Solvent effects : DMSO concentrations >0.1% may inhibit cellular uptake. Optimize vehicle composition using PBS or cyclodextrin complexes .
Q. Methodological Notes
- Synthesis optimization : Scale-up reactions require strict temperature control to avoid exothermic side reactions during Boc protection .
- Safety protocols : Use fume hoods and electrostatic-safe equipment when handling morpholine derivatives to minimize inhalation/explosion risks .
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or MestReNova) to confirm structural accuracy .
Properties
Molecular Formula |
C12H22N2O7 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
tert-butyl N-(morpholin-3-ylmethyl)carbamate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-6-8-7-14-5-4-11-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |
InChI Key |
HBKGCYVLAIQJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1COCCN1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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